molecular formula C10H10N2O B1330723 2-Methoxy-3-methylquinoxaline CAS No. 3149-26-6

2-Methoxy-3-methylquinoxaline

Cat. No.: B1330723
CAS No.: 3149-26-6
M. Wt: 174.2 g/mol
InChI Key: MGDHEFJLEXTPCT-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its significant biological and pharmacological activities. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method includes the reaction of o-phenylenediamine with this compound-2-carboxylic acid under acidic conditions . The reaction is usually carried out in ethanol or methanol as solvents, with the addition of a catalytic amount of acid such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-3-methylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylquinoxaline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways . The compound’s ability to interact with DNA and proteins makes it a valuable tool in studying molecular mechanisms in biological systems .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the methoxy and methyl groups.

    2-Methylquinoxaline: Similar structure but lacks the methoxy group.

    3-Methoxyquinoxaline: Similar structure but lacks the methyl group.

Uniqueness: 2-Methoxy-3-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets compared to its unsubstituted counterparts .

Properties

IUPAC Name

2-methoxy-3-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDHEFJLEXTPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325905
Record name 2-methoxy-3-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3149-26-6
Record name NSC521693
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxy-3-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-methylquinoxalin-2(1H)-one (3.2 g, 20 mmol), silver oxide (5.56 g, 24 mmol), and methyl iodide (5.68 g, 40 mmol) in toluene (100 mL) was heated to 100° C. for 16 h. After cooling to room temperature, the reaction mixture was filtered, concentrated, and purified by column chromatography to afford the title compound as an orange solid (2.11 g). MS (ESI): m/z 175 [M+H]+.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.56 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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